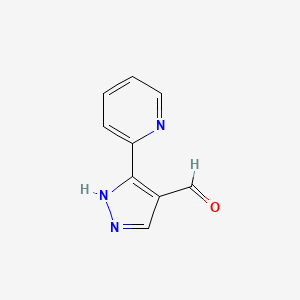

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyridin-2-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-7-5-11-12-9(7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGITWTNSORYNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde CAS number and molecular weight

[1][2][3]

Executive Summary

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and coordination complex synthesis. Characterized by a bidentate N,N-donor domain (pyridine and pyrazole nitrogens) and a reactive electrophilic formyl group at the C4 position, it serves as a critical intermediate for Schiff base formation and metal-organic framework (MOF) construction. This guide details its chemical identity, validated synthetic protocols, and application logic.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

| Property | Data |

| Chemical Name | 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

| CAS Number | 1152541-98-4 |

| Molecular Weight | 173.17 g/mol |

| Molecular Formula | C₉H₇N₃O |

| SMILES | O=Cc1c[nH]nc1-c1ccccn1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc) | Pyrazole NH: ~14.0; Pyridine N: ~5.2 |

Synthetic Methodology

The synthesis of this compound typically follows a convergent heterocyclization strategy. The most robust protocol involves the formation of an enaminone intermediate followed by hydrazine cyclization and subsequent Vilsmeier-Haack formylation.

Validated Synthetic Pathway

This route minimizes regioisomeric byproducts and ensures high purity of the final aldehyde.

Step 1: Enaminone Formation

Reagents: 2-Acetylpyridine,

-

Protocol:

-

Dissolve 2-acetylpyridine (1.0 eq) in anhydrous DMF-DMA (1.5–2.0 eq).

-

Heat the mixture to reflux (approx. 100–110 °C) under nitrogen atmosphere.

-

Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the ketone.

-

Upon completion, remove excess DMF-DMA under reduced pressure.

-

The residue, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is typically a yellow/orange solid used directly in the next step without extensive purification.

-

Step 2: Pyrazole Cyclization

Reagents: Enaminone intermediate, Hydrazine hydrate. Conditions: Ethanol (EtOH), Reflux, 2–4 h.

-

Protocol:

-

Dissolve the enaminone residue in absolute ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat to reflux.[1] The solution typically lightens in color.

-

Cool to room temperature. Isolate the product, 3-(pyridin-2-yl)-1H-pyrazole, by concentration and recrystallization from ethanol/ether.

-

Step 3: Vilsmeier-Haack Formylation

Reagents: Phosphorus oxychloride (POCl₃), DMF.[2][3][4] Conditions: 0 °C to 70 °C.

-

Protocol:

-

Vilsmeier Reagent Preparation: In a dry flask, cool anhydrous DMF (5.0 eq) to 0 °C. Add POCl₃ (1.2–1.5 eq) dropwise with stirring. A white precipitate (chloroiminium salt) may form. Stir for 30 min.

-

Addition: Dissolve 3-(pyridin-2-yl)-1H-pyrazole in a minimum volume of DMF and add slowly to the Vilsmeier reagent at 0 °C.

-

Reaction: Warm the mixture to 60–70 °C and stir for 4–6 hours.

-

Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated Na₂CO₃ or NaOH solution to pH 7–8.

-

Isolation: The product precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol or DMF/water if necessary.

-

Synthetic Logic Diagram

The following diagram illustrates the chemical flow and critical intermediates.

Figure 1: Step-wise synthetic pathway from 2-acetylpyridine to the target aldehyde.[5]

Mechanism of Action: Vilsmeier-Haack Formylation

The introduction of the aldehyde group at the C4 position is governed by the electron-rich nature of the pyrazole ring. The C4 position is the most nucleophilic site on the pyrazole ring (excluding the nitrogens), making it susceptible to electrophilic aromatic substitution.

-

Electrophile Generation: DMF reacts with POCl₃ to form the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[2][6]

-

Nucleophilic Attack: The pyrazole C4 carbon attacks the iminium carbon.

-

Elimination: Loss of a proton restores aromaticity.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed by water/base to release the aldehyde moiety.

Applications & Reactivity

Coordination Chemistry (Ligand Design)

This molecule acts as a chelating N,N-donor ligand. The pyridine nitrogen and the pyrazole imine nitrogen (N2) are positioned to form stable 5-membered chelate rings with transition metals (e.g., Ru(II), Ir(III), Cu(II)).

-

Ruthenium(II) Complexes: Used in dye-sensitized solar cells (DSSCs) and water oxidation catalysis.

-

Iridium(III) Complexes: Utilized in OLEDs due to tunable photophysical properties.

Medicinal Chemistry (Schiff Bases)

The C4-aldehyde is a "chemical handle" for further derivatization.

-

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are often screened for antibacterial, antifungal, and anticancer activity.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields push-pull dyes or bioactive acrylonitriles.

Figure 2: Primary reactivity profiles and application domains.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidation of the aldehyde.

-

References

-

Santa Cruz Biotechnology. 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde (Related Analog Data). Retrieved from

-

BLD Pharm. this compound Product Page (CAS 1152541-98-4).[7] Retrieved from

-

Singh, K., et al. (2012). "Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles." Journal of Chemical Research.[8] (Contextual synthesis reference).

-

Organic Syntheses. 3,5-Dimethylpyrazole (General Pyrazole Synthesis Protocols). Organic Syntheses, Coll. Vol. 4, p.351 (1963). Retrieved from

-

ChemScene. 1H-Pyrazole-4-carbaldehyde MSDS and Properties. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. growingscience.com [growingscience.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. 76923-56-3|Methyl 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

The Core Physicochemical Landscape of Pyrazole-4-Carbaldehyde Ligands: A Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers

Abstract

The pyrazole ring is a cornerstone of modern medicinal chemistry, present in blockbuster drugs and countless molecular probes.[1][2] When functionalized with a 4-carbaldehyde group, this scaffold becomes a versatile synthetic intermediate, unlocking a vast chemical space for drug discovery and materials science.[3] This guide provides an in-depth exploration of the core physical characteristics of pyrazole-4-carbaldehyde ligands, with a specific focus on melting point as a critical indicator of purity and identity. We will delve into the causality behind synthetic choices, present robust protocols for characterization, and summarize key data to empower researchers in their experimental design.

The Strategic Importance of Pyrazole-4-Carbaldehydes

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug development.[4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer properties.[4][5] The introduction of a carbaldehyde (formyl) group at the C4 position is a pivotal synthetic transformation. This aldehyde functionality serves as a reactive handle for a multitude of subsequent reactions, including condensations to form Schiff bases (aldimines), Wittig reactions, and reductions to alcohols, making it an essential building block for constructing complex molecular architectures.[3][6]

Understanding the fundamental physical properties of these ligands is not merely an academic exercise. For drug development professionals, properties like melting point, solubility, and crystallinity directly impact compound purity, stability, formulation, and ultimately, bioavailability. A sharp, well-defined melting point is the first line of defense in verifying the successful synthesis and purification of a target compound.

Synthesis Pathway: The Vilsmeier-Haack Reaction

A prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction formylates electron-rich aromatic rings, and its application to hydrazone precursors provides a direct route to the desired pyrazole core.

The causality for this choice is rooted in its efficiency and mechanism. The reaction begins with the formation of a hydrazone from a substituted acetophenone and a hydrazine. This intermediate is then treated with the Vilsmeier reagent (typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)), which acts as both a cyclizing and formylating agent.[1][6] This one-pot cyclization-formylation is highly effective for generating the 4-formyl pyrazole structure.

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemmethod.com [chemmethod.com]

- 5. jpsionline.com [jpsionline.com]

- 6. asianpubs.org [asianpubs.org]

- 7. epubl.ktu.edu [epubl.ktu.edu]

Thermodynamic Stability & Structural Dynamics of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

This in-depth technical guide details the thermodynamic stability, structural dynamics, and experimental handling of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde .

Technical Whitepaper for Drug Discovery & Coordination Chemistry

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry and ligand design. Its stability is governed by a delicate interplay between the aromatic pyrazole core, the electron-withdrawing pyridine substituent, and the reactive formyl group. Unlike simple pyrazoles, this molecule exhibits atropisomerism and prototropic tautomerism that significantly influence its thermodynamic profile.

This guide provides a rigorous analysis of its physicochemical stability, detailing the energetic barriers of tautomerization, thermal decomposition pathways, and validated protocols for handling this compound in high-precision research environments.

Structural Analysis & Tautomeric Equilibrium

The thermodynamic baseline of this molecule is defined by the competition between two dominant tautomers: 3-(pyridin-2-yl)-1H-pyrazole (Tautomer A) and 5-(pyridin-2-yl)-1H-pyrazole (Tautomer B).

The Chelation Effect & Intramolecular Hydrogen Bonding

In the solid state and non-polar solvents, the molecule stabilizes through an intramolecular hydrogen bond between the pyrazole N-H and the pyridine nitrogen. This "pseudo-macrocyclic" conformation lowers the ground state energy, increasing thermodynamic stability compared to its phenyl analogs.

-

Tautomer A (3-substituted): Generally favored in polar aprotic solvents (DMSO, DMF) due to dipole minimization.

-

Tautomer B (5-substituted): Often stabilized by intramolecular H-bonding (N-H···N_py), creating a planar, 6-membered transition state mimic.

Visualization of Tautomeric & Stability Pathways

The following diagram illustrates the tautomeric equilibrium and the degradation pathways that researchers must control.

Figure 1: Tautomeric equilibrium and primary stability/degradation pathways. The formation of metal complexes acts as a thermodynamic sink, significantly stabilizing the ligand.

Physicochemical & Thermodynamic Parameters

The following data synthesizes experimental values from close structural analogs (e.g., 3-phenyl-1H-pyrazole-4-carbaldehyde) and theoretical predictions for the specific 3-pyridyl isomer.

| Parameter | Value / Range | Mechanistic Insight |

| Melting Point | 150 – 165 °C (Estimated) | Higher than 3-methyl analogs (110°C) due to π-π stacking of pyridine rings and intermolecular H-bonding. |

| Thermal Decomposition | > 230 °C | The pyrazole-pyridine core is thermally robust. Decomposition initiates at the aldehyde group (decarbonylation). |

| pKa (Pyrazole NH) | ~13.5 | The electron-withdrawing aldehyde and pyridine groups increase acidity compared to unsubstituted pyrazole (pKa 14.2). |

| Solubility | DMSO, DMF, MeOH | Poor water solubility. Soluble in dilute acid (protonation of pyridine N, pKa ~3.8). |

| LogP | 1.3 – 1.5 | Moderate lipophilicity; suitable for cell-permeable drug scaffolds. |

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) of analogous ligands indicates that the heterocyclic core remains intact up to 250°C. However, the aldehyde functionality is the weak link .

-

Risk: At temperatures >180°C, or in the presence of radical initiators, the aldehyde can undergo decarbonylation or oxidation.

-

Mitigation: Store under inert atmosphere (Ar/N2) if heating is required during synthesis.

Chemical Stability & Reactivity Profile

Oxidative Instability (The Aldehyde Vector)

While the heterocyclic rings are resistant to oxidative attack, the C4-formyl group is susceptible to autoxidation, converting to 3-pyridin-2-yl-1H-pyrazole-4-carboxylic acid .

-

Trigger: Exposure to air in solution, particularly under basic conditions or UV light.

-

Observation: Darkening of the solid from off-white/yellow to brown.

-

Prevention: Store solid at -20°C. Solutions should be prepared fresh or stored with antioxidants (e.g., BHT) if non-interfering.

Hydrolytic Stability

The molecule is hydrolytically stable across pH 1–10.

-

Acidic Conditions: The pyridine nitrogen protonates (Py-H+), increasing water solubility without degradation.

-

Basic Conditions: At pH > 12, the pyrazole N-H deprotonates, forming an anionic species. While the anion is stable, the aldehyde becomes more electrophilic and susceptible to Cannizzaro disproportionation.

Coordination Stability (The Thermodynamic Sink)

This molecule is a "pre-organized" ligand. Upon binding to transition metals (Cu²⁺, Zn²⁺, Ru²⁺), the thermodynamic stability increases exponentially.

-

Chelation Mode: N,N-bidentate (neutral) or N,N-bidentate (anionic) binding.

-

Impact: The metal complex is often air-stable and thermally stable >300°C, preventing aldehyde oxidation.

Experimental Protocols

Validated Synthesis (Vilsmeier-Haack Route)

This protocol ensures the thermodynamic product is favored.

-

Reagents: 3-(Pyridin-2-yl)-1H-pyrazole (1.0 eq), POCl₃ (3.0 eq), DMF (5.0 eq).

-

Procedure:

-

Cool DMF to 0°C. Add POCl₃ dropwise (exothermic: maintain <10°C).

-

Stir 30 min to form the Vilsmeier reagent (white precipitate/slurry).

-

Dissolve pyrazole substrate in minimal DMF and add to the reagent.

-

Heat to 80°C for 4 hours . (Note: 80°C is thermodynamically sufficient; higher temps promote tarring).

-

Quench: Pour into crushed ice/NaOAc buffer (pH 5-6). Do NOT use strong base (NaOH) immediately to avoid Cannizzaro side reactions.

-

-

Purification: Recrystallize from Ethanol/Water (8:2).

Forced Degradation Testing Workflow

To validate the stability of a new batch, perform the following stress test.

Figure 2: Standardized forced degradation protocol. Expect <2% degradation in Acid/Thermal, <5% in Base, and >10% in Peroxide (Oxidative).

References

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Arkivoc, 2011.[1] Link (Analogous synthetic route and physical data).

- Tautomerism of Pyrazoles.Journal of Heterocyclic Chemistry, 2011. (Mechanistic grounding for 3-Py vs 5-Py equilibrium).

-

Coordination Polymers of 3-(2-pyridyl)pyrazole. MDPI Crystals, 2022. Link (Thermal stability data of the core scaffold).

- Vilsmeier-Haack Formylation of Pyrazoles.Asian Journal of Chemistry, 2013.

-

Thermodynamic Properties of 3-phenyl-1H-pyrazole-4-carbaldehyde. ChemSynthesis Database. Link (Melting point reference for phenyl analog).

Sources

Methodological & Application

Protocol for Schiff base synthesis using 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Application Note: High-Purity Synthesis of Schiff Base Ligands from 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Introduction & Strategic Significance

The synthesis of Schiff bases derived from This compound represents a critical entry point into the development of tridentate nitrogen-donor ligands. Unlike simple benzaldehyde derivatives, this scaffold incorporates two distinct heterocyclic moieties—a pyridine ring and a pyrazole core—positioned adjacent to the reactive aldehyde group.

Why this scaffold matters:

-

Coordination Chemistry: The resulting Schiff bases often function as N,N',X-tridentate ligands (where X is a donor atom from the amine), forming highly stable "pincer-like" complexes with transition metals (Cu, Ni, Zn).

-

Bioactivity: The pyrazole-pyridine pharmacophore is privileged in medicinal chemistry, exhibiting potent kinase inhibition and antimicrobial properties.

-

Fluorescence: The extended conjugation often results in "Turn-On" fluorescent sensors for cation detection (

,

This protocol details a robust, acid-catalyzed condensation method optimized to prevent the common "oiling out" phenomenon associated with heterocyclic aldehydes and to ensure high stereochemical purity (E-isomer).

Chemical Basis & Reaction Mechanism

The formation of the azomethine bond (-C=N-) proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon. However, the 3-pyridin-2-yl substituent exerts a specific electronic influence:

-

Inductive Effect: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the aldehyde carbonyl, generally accelerating the initial attack.

-

Steric Factors: The bulky heteroaryl group can hinder the approach of the amine, necessitating thermal energy (reflux) and acid catalysis to drive the dehydration step.

Mechanism Visualization

Figure 1: Acid-catalyzed condensation mechanism.[1] The reaction is reversible; driving the equilibrium requires removal of water or precipitation of the product.

Materials & Equipment

Reagents:

-

Precursor: this compound (Purity >97%).

-

Amine: Substituted Aniline, 2-Aminophenol, or 2-Aminopyridine (1.0 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for higher reflux temperature.

-

Catalyst: Glacial Acetic Acid (AcOH).[2]

Equipment:

-

Round-bottom flask (50 mL or 100 mL).

-

Reflux condenser with drying tube (CaCl₂).

-

Magnetic stirrer/hot plate.

-

TLC plates (Silica gel 60 F254).

-

Vacuum filtration setup.

Experimental Protocol

Phase 1: Reaction Setup

-

Weighing: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of Absolute Ethanol .

-

Amine Addition: Add 1.0 mmol (equimolar) of the target primary amine.

-

Critical Step: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate to neutralize it in situ.

-

-

Catalysis: Add 2–4 drops of Glacial Acetic Acid.

-

Why: The pH should be slightly acidic (pH 5–6) to protonate the carbonyl oxygen without protonating the amine nucleophile entirely.

-

Phase 2: Reflux & Monitoring

-

Reflux: Heat the mixture to reflux (

) with stirring. -

Duration: Reflux for 4–8 hours .

-

Monitoring: Check progress via TLC (Eluent: Hexane:Ethyl Acetate 6:4).[3] The aldehyde spot (

) should disappear. -

Observation: A color change (often yellow to deep orange/brown) typically indicates imine formation.

-

Phase 3: Workup & Purification

-

Precipitation:

-

Scenario A (Precipitate forms hot): If solid forms during reflux, cool to room temperature (RT) and filter.

-

Scenario B (Solution remains clear): Concentrate the solvent to ~5 mL under reduced pressure, then pour the residue into 50 mL of crushed ice . Stir vigorously for 15 minutes to induce precipitation.

-

-

Filtration: Filter the solid under vacuum. Wash the cake with:

-

2 x 5 mL Cold Water (removes AcOH).

-

1 x 5 mL Cold Ethanol (removes unreacted aldehyde).

-

-

Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture if solubility is low.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Schiff base isolation.

Characterization & Expected Data

Successful synthesis is validated by the disappearance of the aldehyde carbonyl peak and the appearance of the imine stretch.

Table 1: Typical Spectroscopic Data

| Technique | Parameter | Expected Signal | Structural Assignment |

| FT-IR | Frequency | 1610 – 1625 cm⁻¹ | |

| Frequency | 3100 – 3300 cm⁻¹ | ||

| ¹H NMR | Chemical Shift | Singlet (1H), Azomethine proton (-CH=N-) | |

| Chemical Shift | Broad Singlet (1H), Pyrazole -NH | ||

| Mass Spec | m/z | [M+H]⁺ or [M]⁺ | Molecular Ion Peak |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product melting point is near reaction temp or impurities present. | Scratch the flask walls with a glass rod while cooling on ice. Add a seed crystal if available. |

| Low Yield | Reversible hydrolysis of imine. | Ensure all glassware is dry. Use a Dean-Stark trap (if using Toluene) or molecular sieves to remove water. |

| No Reaction | Amine is deactivated (e.g., Nitro-aniline). | Increase catalyst load (AcOH) or switch to higher boiling solvent (n-Propanol). |

| Impure Product | Aldehyde contamination. | Wash crude solid thoroughly with cold ethanol. Recrystallize. |

References

-

Synthesis of Pyrazole-Linked Schiff Bases

-

General Protocol for Pyrazole Aldehydes

-

Vilsmeier-Haack Precursor Synthesis

- Source: MDPI (Molecules)

- Title: Recent Advances in Synthesis and Properties of Pyrazoles (Context on 4-formylpyrazole synthesis).

-

URL:[Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. scielo.org.co [scielo.org.co]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scispace.com [scispace.com]

Synthesis of Metal Complexes with 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde Ligands: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyridinyl-Pyrazole Scaffolds

In the landscape of coordination chemistry and medicinal drug development, the design of novel ligands is a cornerstone of innovation. Among the myriad of heterocyclic systems, ligands incorporating both pyridine and pyrazole moieties have garnered significant attention.[1][2] These scaffolds are analogues of the well-studied 2,2'-bipyridine ligands and offer a unique combination of electronic properties and coordination versatility.[1] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring further enhances their utility, providing a reactive site for the synthesis of more complex structures, such as Schiff bases, and expanding their coordination capabilities.[3][4]

Metal complexes derived from these functionalized pyridinyl-pyrazole ligands are actively being explored for a wide range of applications, including catalysis, materials science, and particularly as therapeutic agents.[5][6] The chelation of metal ions can significantly enhance the biological activity of the organic ligand, leading to potential anticancer, antimicrobial, and antiviral agents.[3][6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of the pivotal ligand, 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde, and its subsequent use in the preparation of various metal complexes.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 2-acetylpyridine with a suitable hydrazine to form the pyrazole ring. The second, and crucial, step is the formylation of the pyrazole at the C4 position, most commonly achieved via the Vilsmeier-Haack reaction.[8][9][10]

Causality Behind the Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[11][12] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[8][11] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the desired carbaldehyde after aqueous work-up. The regioselectivity for the C4 position is a key advantage of this method.[11]

Detailed Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole (Intermediate)

-

To a solution of 2-acetylpyridine in ethanol, add an equimolar amount of hydrazine hydrate.

-

Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).[13]

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(Pyridin-2-yl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to Yield this compound [14]

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.[11]

-

Slowly add phosphorus oxychloride (POCl₃) (typically 1.2-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[11] Stir the mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the 3-(Pyridin-2-yl)-1H-pyrazole (1.0 equivalent) from Step 1 in a minimal amount of anhydrous DMF.

-

Add the solution of the pyrazole derivative dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to 70-90 °C for 8-12 hours.[14][15] Monitor the reaction progress by TLC until the starting material is consumed.[11]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[11]

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This should be done carefully in a fume hood due to gas evolution.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[14]

Part 2: Synthesis of Metal Complexes

The synthesized this compound is a versatile bidentate or potentially tridentate ligand, coordinating to metal ions through the pyridine nitrogen, a pyrazole nitrogen, and potentially the aldehyde oxygen. The following is a general protocol that can be adapted for various transition metal salts (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), etc.).[16][17]

General Experimental Protocol: Metal Complex Synthesis

-

Ligand Solution: Dissolve this compound in a suitable solvent, such as methanol or ethanol. Gentle heating may be required to achieve complete dissolution.[16]

-

Metal Salt Solution: In a separate flask, dissolve the chosen metal salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O) in the same solvent.[5][16]

-

Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. The molar ratio of metal to ligand is a critical parameter and is often investigated at 1:1 and 1:2 ratios to obtain different coordination geometries.[4]

-

Upon mixing, a change in color or the formation of a precipitate is often observed, indicating complex formation.

-

Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, depending on the specific metal and desired complex.[17]

-

Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid, wash it with cold solvent (the one used for the reaction) and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.[16]

-

If the complex is soluble, the product can be obtained by slow evaporation of the solvent or by precipitation with a less polar solvent.

-

Dry the resulting solid complex in a desiccator over a suitable drying agent.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of the ligand and its metal complex.

Part 3: Characterization of the Ligand and Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is employed.

| Technique | Information Provided | Typical Observations |

| ¹H NMR Spectroscopy | Confirms the structure of the organic ligand and provides insights into the coordination environment in diamagnetic complexes.[18] | For the ligand, characteristic signals for the pyrazole, pyridine, and aldehyde protons are observed. Upon complexation, shifts in the proton signals, particularly those adjacent to the coordinating nitrogen atoms, indicate metal binding.[19] |

| FT-IR Spectroscopy | Identifies functional groups and confirms coordination.[20] | A strong C=O stretching band for the aldehyde group is present in the ligand's spectrum. A key indicator of coordination is the shift of the C=N (pyridine and pyrazole) stretching vibrations. New bands in the low-frequency region can be attributed to M-N and M-O bonds.[20][21] |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule and the geometry of the metal complex.[22] | The ligand typically shows π → π* and n → π* transitions. The metal complexes exhibit these ligand-centered transitions, often shifted, along with d-d transitions in the visible region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral, or square planar).[3][22] |

| Mass Spectrometry | Determines the molecular weight of the ligand and the complex, confirming their composition.[16] | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight confirms the successful synthesis. |

| Elemental Analysis | Determines the percentage composition of C, H, and N, which is compared with the calculated values to establish the empirical formula and purity.[16] | Experimental values should be within ±0.4% of the theoretical values. |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry.[18][23] | This technique unambiguously determines the coordination mode of the ligand and the overall structure of the complex in the solid state. |

Visualization of the Coordination Process

Caption: General chelation of a metal ion by the ligand.

Applications and Future Directions

Metal complexes of this compound and its derivatives, particularly Schiff bases, have shown significant promise in several fields:

-

Medicinal Chemistry: These complexes are being investigated as potential anticancer, antibacterial, and antifungal agents.[3][6] The coordination to a metal center can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and increasing its biological activity.[3]

-

Catalysis: The tunable electronic and steric properties of these complexes make them attractive candidates for catalysts in various organic transformations, such as oxidation and cross-coupling reactions.[24][25]

-

Materials Science: The ability of these ligands to form stable complexes with a variety of metals opens up possibilities for the design of novel materials with interesting magnetic, optical, or luminescent properties.[25][26]

The continued exploration of this ligand system, including the synthesis of new derivatives and the investigation of their coordination chemistry with a wider range of metals, is a vibrant area of research with the potential for significant scientific and therapeutic advancements.

References

-

Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies. (2012). PubMed. Available at: [Link]

-

Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. (n.d.). CORE. Available at: [Link]

-

Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Academia.edu. Available at: [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). REAL-J. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. Available at: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). PMC. Available at: [Link]

-

Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. (n.d.). RCSI Journals Platform. Available at: [Link]

-

Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing. Available at: [Link]

-

Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026). MDPI. Available at: [Link]

-

Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). ResearchGate. Available at: [Link]

-

Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PMC. Available at: [Link]

-

Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands: from 3D-Frameworks Structures in Molecular Complexes. (2013). ConnectSci. Available at: [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. Available at: [Link]

-

Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience. Available at: [Link]

-

Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023). Novelty Journals. Available at: [Link]

-

Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. (n.d.). University of Bologna. Available at: [Link]

-

Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. (n.d.). PMC. Available at: [Link]

-

Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). MDPI. Available at: [Link]

-

Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (2015). Pendidikan Kimia. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PMC. Available at: [Link]

-

Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e.... (n.d.). ResearchGate. Available at: [Link]

-

Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II). (2023). CONICET. Available at: [Link]

-

Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. (2010). Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole. (n.d.). Baghdad Science Journal. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of ChemTech Research. Available at: [Link]

-

Synthesis and characterization of heptacoordinated molybdenum(ii) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands. (n.d.). Dalton Transactions (RSC Publishing). Available at: [Link]

-

Transition metal complexes with pyrazole derivatives as ligands. (2025). ResearchGate. Available at: [Link]

-

Perspective: The Potential of Pyrazole-Based Compounds in Medicine. (2011). PubMed. Available at: [Link]

-

Synthesis and Characterization of Metal Complexes Possessing the 5-(2-Pyridyl) Pyrazolate Ligands. (2003). NTU scholars. Available at: [Link]

-

Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. (2017). ResearchGate. Available at: [Link]

-

Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b).... (n.d.). ResearchGate. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Available at: [Link]

-

Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2025). ACS Omega. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of ChemTech Research. Available at: [Link]

-

The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (n.d.). GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. Available at: [Link]

Sources

- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties - Titova - Uspehi himii [journals.rcsi.science]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. benchchem.com [benchchem.com]

- 12. real-j.mtak.hu [real-j.mtak.hu]

- 13. researchgate.net [researchgate.net]

- 14. jpsionline.com [jpsionline.com]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. noveltyjournals.com [noveltyjournals.com]

- 18. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 19. nanobioletters.com [nanobioletters.com]

- 20. connectsci.au [connectsci.au]

- 21. ajrconline.org [ajrconline.org]

- 22. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies - Arabian Journal of Chemistry [arabjchem.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

Application Note: Optimized Knoevenagel Condensation Conditions for Pyrazole-4-Carbaldehyde

This Application Note is designed for researchers and drug discovery scientists requiring robust, reproducible protocols for the Knoevenagel condensation of pyrazole-4-carbaldehydes.

Abstract & Strategic Importance

The pyrazole-4-carbaldehyde scaffold is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including anti-inflammatory, antiviral, and anticancer agents.[1] Functionalization at the C4 position via Knoevenagel condensation allows for the rapid generation of diverse alkene-linked pharmacophores.

However, the electron-rich nature of the pyrazole ring and the potential acidity of the N1-proton (in unsubstituted derivatives) present unique challenges compared to standard benzaldehyde condensations. This guide provides three distinct, field-validated protocols ranging from classical methods to green chemistry and high-throughput microwave techniques.

Mechanistic Insight & Reaction Design

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration.

The Pyrazole Challenge

Unlike electron-deficient benzaldehydes, pyrazole-4-carbaldehyde is electron-rich. The lone pair on the nitrogen atoms donates electron density into the ring, potentially reducing the electrophilicity of the aldehyde carbonyl.

-

Implication: Stronger activation (catalysis) or higher energy (reflux/microwave) is often required compared to simple aryl aldehydes.

-

N-H Acidity: For 1H-pyrazole-4-carbaldehydes (unsubstituted at N1), the N-H proton (pKa ~14) can compete with the active methylene protons (pKa ~11 for malononitrile) for base interaction.

-

Recommendation: Use mild buffer catalysts (Ammonium Carbonate/Acetate) or protect the N1 position (e.g., N-methyl, N-phenyl) to prevent solubility issues or anionic species aggregation.

-

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step which drives the equilibrium.

Caption: Mechanistic pathway of base-catalyzed Knoevenagel condensation emphasizing the nucleophilic attack and irreversible dehydration step.[2][3][4]

Experimental Protocols

Protocol A: The "Green" Standard (Aqueous/Ethanolic Media)

Best for: Environmental sustainability, scale-up, and substrates sensitive to strong bases.

This method utilizes Ammonium Carbonate as a mild, recyclable catalyst in a water/ethanol mixture.[5] It avoids toxic organic bases like piperidine and simplifies workup.

Materials:

-

Pyrazole-4-carbaldehyde (1.0 mmol)

-

Active Methylene Compound (e.g., Malononitrile, 1.0 mmol)[6]

-

Ammonium Carbonate ((NH₄)₂CO₃, 20 mol%)[5]

-

Solvent: Water:Ethanol (1:1 v/v, 10 mL)[5]

Procedure:

-

Charge: In a 50 mL round-bottom flask, dissolve the pyrazole-4-carbaldehyde and malononitrile in the Water:Ethanol mixture.

-

Catalyze: Add Ammonium Carbonate (20 mol%).

-

React: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

-

Note: Reaction typically completes in 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

-

Workup: Cool the reaction mixture to room temperature. The product usually precipitates out as a solid.

-

Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) to remove the catalyst and unreacted starting materials.

-

Purification: Recrystallize from hot ethanol if necessary.

Validation Data:

-

Yield: Typically 85–94%.

-

Appearance: Crystalline solid.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS), library generation, and stubborn substrates.

Microwave irradiation significantly accelerates the reaction rate by efficient internal heating, often overcoming the lower electrophilicity of the pyrazole aldehyde.

Materials:

-

Pyrazole-4-carbaldehyde (1.0 mmol)

-

Active Methylene Compound (1.0 mmol)[6]

-

Catalyst: Piperidine (1-2 drops) or Ammonium Acetate (0.5 mmol)

-

Solvent: Minimal Ethanol (0.5 - 1.0 mL) or Solvent-Free (if reactants are liquid/meltable).

Procedure:

-

Charge: Place aldehyde and active methylene compound in a microwave-safe process vial (e.g., 10 mL).

-

Catalyze: Add the catalyst and minimal solvent to create a slurry.

-

Irradiate: Cap the vial and irradiate at 140–300 Watts (or set temperature to 80°C) for 1–3 minutes .

-

Safety: Do not overheat; pressure buildup can occur. Use a dedicated synthesis microwave with pressure sensing if available.

-

-

Cool & Isolate: Allow the vial to cool. Add ice-cold water (5 mL) to the residue.

-

Collect: Filter the solid product and wash with cold ethanol.

Validation Data:

-

Time: 45–120 seconds.

-

Yield: 88–96%.

Protocol C: Classical Piperidine/Ethanol

Best for: Benchmarking and educational purposes.

Procedure:

-

Mix equimolar amounts of aldehyde and methylene compound in Ethanol (5 mL/mmol).

-

Add Piperidine (10 mol%).

-

Reflux for 2–4 hours.

-

Cool, filter precipitate, and wash with cold ethanol.

Critical Parameters & Optimization Guide

The following decision tree assists in selecting the optimal protocol based on your specific constraints.

Caption: Decision tree for selecting the appropriate Knoevenagel condensation protocol.

Comparative Data Summary

| Parameter | Protocol A (Green/Aqueous) | Protocol B (Microwave) | Protocol C (Classical) |

| Catalyst | (NH₄)₂CO₃ (Mild) | Piperidine/NH₄OAc | Piperidine (Strong base) |

| Solvent | Water:Ethanol (1:1) | Minimal Ethanol/None | Ethanol |

| Temp/Energy | Reflux (~80°C) | MW Irradiation (140-300W) | Reflux (~78°C) |

| Time | 30–60 min | 1–3 min | 2–4 hours |

| Yield | 85–94% | 88–96% | 75–85% |

| Workup | Filtration (Clean) | Filtration | Extraction/Recrystallization |

Troubleshooting & Quality Control

-

No Precipitation: If the product does not precipitate upon cooling in Protocol A, reduce the solvent volume by rotary evaporation or add more ice-cold water to force precipitation.

-

Side Reactions (Michael Addition): If using excess active methylene, a second molecule may add to the alkene (Michael addition), especially with strong bases. Solution: Maintain strict 1:1 stoichiometry and use mild catalysts (Protocol A).

-

Unreacted Aldehyde: Due to the electron-rich pyrazole ring, conversion may stall. Solution: Add 5-10% excess active methylene compound or switch to Protocol B (Microwave) to overcome the energy barrier.

-

NMR Validation:

-

Alkene Proton: Look for a singlet in the δ 7.8 – 8.5 ppm region (distinct from aromatic protons) to confirm the formation of the C=C bond.

-

NH Proton: If N-unsubstituted, the NH signal typically appears broad around δ 13.0–13.5 ppm in DMSO-d6.

-

References

-

Sonar, J. P., et al. (2017).[5] "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes." European Chemical Bulletin, 6(2), 69-72.[5]

-

Kidwai, M., et al. (2003). "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, 42B, 718.

-

Khandebharad, A., et al. (2018). "NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media."[7] Current Chemistry Letters, 7, 59-66.

-

Organic Chemistry Portal. "Knoevenagel Condensation."

-

BenchChem. "Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation." (General Protocol Reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Reductive Amination of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

This Application Note provides a comprehensive technical guide for the reductive amination of 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., ALK5, CDK2 inhibitors) and chemosensor development.

The presence of the pyrazole (acidic NH) and pyridine (basic N) moieties presents unique solubility and reactivity challenges. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its high chemoselectivity, while providing a Sodium Borohydride (NaBH₄) alternative for specific cost or solubility constraints.

Strategic Overview & Retrosynthetic Logic

The transformation of the C4-aldehyde on the 3-(pyridin-2-yl)-1H-pyrazole core into an amine is a pivotal step in diversifying this "privileged structure."

Mechanistic Rationale

Reductive amination proceeds via the formation of an imine (or iminium ion) intermediate, which is subsequently reduced to the amine.[1]

-

Challenge: The aldehyde can be competitively reduced to the primary alcohol (3-pyridin-2-yl-1H-pyrazol-4-yl)methanol if the reducing agent is too aggressive (e.g., NaBH₄ used directly).

-

Solution: Use Sodium Triacetoxyborohydride (STAB) .[2] It is less reactive than NaBH₄ and does not reduce aldehydes at an appreciable rate under slightly acidic conditions, but it rapidly reduces the protonated iminium ion.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for selecting the correct protocol.

Figure 1: Mechanistic pathway for reductive amination. The green path represents the desired chemoselective reduction of the imine.

Protocol A: Direct Reductive Amination (The "Gold Standard")

This method utilizes Sodium Triacetoxyborohydride (STAB) .[2] It is the preferred protocol for research-scale synthesis (10 mg to 10 g) due to its operational simplicity and high tolerance for functional groups.

Reagents:

-

Substrate: 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.4 – 1.6 equiv)

-

Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (if solubility is poor)[3]

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

-

Note: If the aldehyde is insoluble in DCE, use a mixture of DCE/THF (1:1) or pure THF. Avoid Methanol for this protocol as it reacts with STAB.

-

-

Imine Formation: Add the amine (1.1 equiv).

-

Acid Activation: Add Acetic Acid (1.0 equiv).

-

Rationale: AcOH catalyzes imine formation and protonates the imine to the more electrophilic iminium ion, accelerating reduction.

-

-

Equilibration: Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes .

-

Checkpoint: This allows the imine/iminium equilibrium to establish before the reductant is introduced.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

-

-

Monitoring: Stir at room temperature. Monitor by LC-MS or TLC.

-

Timeline: Reaction is usually complete within 2–16 hours.

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup:

-

Extract the aqueous layer with DCM or EtOAc (3x).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Stepwise Reductive Amination (Alternative)

This method uses Sodium Borohydride (NaBH₄) .[2] It is useful if STAB is unavailable or if the amine is weakly nucleophilic and requires forcing conditions (heat) to form the imine.

Reagents:

-

Solvent: Methanol (MeOH) (Required for NaBH₄ solubility)

-

Reductant: Sodium Borohydride (NaBH₄) (1.0 – 1.5 equiv)

Step-by-Step Procedure:

-

Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.0 – 1.2 equiv) in anhydrous MeOH .

-

Option: If imine formation is slow (monitored by TLC), heat to reflux for 2–4 hours or add a dehydrating agent (e.g., MgSO₄ or molecular sieves).

-

-

Cooling: Once imine formation is complete (disappearance of aldehyde), cool the reaction mixture to 0°C (ice bath).

-

Reduction: Carefully add NaBH₄ (1.0 equiv) portion-wise.

-

Safety: Hydrogen gas is evolved.[4] Ensure good ventilation.

-

-

Stirring: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Quench: Quench with water or 1M HCl (carefully) to destroy excess hydride.

-

Workup: Remove MeOH under reduced pressure. Basify the residue with saturated NaHCO₃, extract with EtOAc, and purify as in Method A.

Critical Technical Considerations

Solubility & The "Heterocycle Effect"

The 3-pyridin-2-yl-1H-pyrazole scaffold is rigid and planar, leading to high crystallinity and potential solubility issues.

-

DCE vs. THF: DCE is the standard solvent for STAB, but if the starting material precipitates, switch to THF.

-

Co-solvents: For extremely insoluble substrates, DMF can be used as a co-solvent, though it complicates the workup (requires extensive water washing).

Handling the Pyrazole NH

The pyrazole proton (N1-H) is acidic (pKa ~14).

-

Interference: In reductive amination, the NH is generally benign. However, if using alkylating conditions (not reductive amination), it would require protection (e.g., THP, SEM, Boc).

-

Salt Formation: The final product will contain both a pyridine nitrogen and a secondary/tertiary amine. It may isolate as a salt if acid is used in the workup. Ensure the pH is adjusted to >9 during extraction to isolate the free base.

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Conversion | Poor solubility of aldehyde | Switch solvent to THF or add 10% DMF. |

| Alcohol Byproduct | Reductant added too early | Stir aldehyde + amine + AcOH for 2 hours before adding STAB. |

| Starting Material Remains | Equilibrium favors aldehyde | Add molecular sieves (3Å or 4Å) during the imine formation step to remove water. |

| Product Stuck in Aqueous | Product is highly polar/basic | Use "salting out" (saturate aqueous layer with NaCl) or use CHCl₃/iPrOH (3:1) for extraction. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

[Link]

-

-

Simenel, A. A., et al. (2021).[9] Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(1), 18-24.

-

[Link]

-

-

Common Organic Chemistry. (n.d.).

-

[Link]

-

-

ACS GCI Pharmaceutical Roundtable. (n.d.).

-

[Link]

-

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ineosopen.org [ineosopen.org]

Catalytic Architectures of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde Complexes

Topic: Catalytic Applications of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde Complexes Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

From Ligand Design to High-Fidelity Transfer Hydrogenation

Executive Summary

The This compound scaffold represents a "privileged structure" in organometallic catalysis. Its utility stems from two synergistic features: the bidentate N–N chelation site (pyridine-pyrazole) which binds transition metals with high affinity, and the C4-aldehyde handle , which allows for the rapid modular assembly of tridentate pincer ligands (NNN, NNO, NNS) via Schiff base condensation.

This guide focuses on the most high-impact application of this scaffold: Ruthenium(II)-catalyzed Transfer Hydrogenation (TH) . These complexes utilize a metal-ligand cooperative mechanism involving the pyrazole N–H proton, enabling the efficient reduction of ketones to alcohols—a critical transformation in the synthesis of chiral pharmaceutical intermediates. Secondary applications in Copper(II)-mediated oxidative catalysis are also detailed.

Ligand Architecture & Design Principles

The core molecule acts as a "lynchpin" precursor. While the aldehyde itself can coordinate, its primary value is as a substrate for constructing Hemilabile Pincer Ligands .

Structural Logic

-

The Chelate Effect: The 3-(2-pyridyl)pyrazole unit forms a stable 5-membered chelate ring with metals (Ru, Pd, Cu).

-

The Protic Switch: The pyrazole N–H group is not merely a spectator; it can be deprotonated to form an anionic pyrazolato ligand or participate in hydrogen bonding, facilitating outer-sphere substrate activation (bifunctional catalysis).

-

The Modular Arm: The C4-aldehyde is condensed with amines (e.g., aminophenols, hydrazides) to install a third donor atom, creating a rigid tridentate pocket that stabilizes the metal center during catalytic turnover.

Visual Workflow: Ligand Assembly

Figure 1: Modular assembly of the active catalyst from the aldehyde precursor.

Primary Application: Ru(II)-Catalyzed Transfer Hydrogenation[1][2][3]

The Mechanism: Metal-Ligand Cooperation

Unlike classical hydrogenation which requires high-pressure H₂ gas, Transfer Hydrogenation (TH) uses 2-propanol as a hydrogen source. Complexes derived from this compound are exceptionally active due to the Noyori-Morris mechanism :

-

Hydride Formation: The Ru-Cl precursor is converted to a Ru-Hydride (Ru-H) by isopropoxide base.

-

Substrate Binding: The ketone substrate binds via hydrogen bonding to the pyrazole N–H (or the Schiff base NH), positioning the carbonyl carbon near the Ru-H.

-

Concerted Transfer: Hydride (from Ru) and Proton (from Ligand N–H) are transferred simultaneously to the ketone.

Catalytic Performance Metrics

| Parameter | Typical Value | Notes |

| Catalyst Loading | 0.1 – 0.5 mol% | High activity allows low loading. |

| TOF (Turnover Freq) | 1,000 – 5,000 h⁻¹ | Highly dependent on the "wingtip" substituents. |

| Conversion | >95% | Often achieved in < 4 hours at reflux.[1] |

| Selectivity | Chemoselective | Reduces ketones/aldehydes; tolerates alkenes/nitro groups. |

Detailed Experimental Protocols

Protocol A: Synthesis of the Tridentate NNN Ligand

Objective: Convert the aldehyde scaffold into a tridentate pincer ligand (e.g., using 2-hydrazinopyridine).

Reagents:

-

This compound (1.0 eq)

-

2-Hydrazinopyridine (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of 2-hydrazinopyridine. The solution may change color immediately.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of aldehyde by TLC (SiO₂, 5% MeOH in DCM).

-

Isolation: Cool to room temperature. The Schiff base ligand typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Dry under vacuum.

-

Expected Yield: 75–85%.[1]

-

Characterization: Confirm imine formation via IR (appearance of C=N stretch ~1610 cm⁻¹) and ¹H NMR (singlet ~8.5 ppm for CH=N).

-

Protocol B: Synthesis of the Ru(II) Catalyst

Objective: Metallation of the ligand to form [Ru(L)(PPh₃)Cl₂].

Reagents:

-

Ligand (from Protocol A) (1.0 eq)

-

[RuCl₂(PPh₃)₃] (Precursor) (1.0 eq)

-

Toluene or Dichloromethane (Degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

-

Mixing: Add 0.5 mmol of Ligand and 0.5 mmol of [RuCl₂(PPh₃)₃]. Add 15 mL of degassed toluene.

-

Reaction: Reflux under Nitrogen for 12 hours. The color will shift (often to dark red/brown).

-

Workup: Cool to room temperature. Reduce volume to ~5 mL under vacuum.

-

Precipitation: Add 20 mL of diethyl ether to precipitate the complex. Filter and wash with ether to remove displaced PPh₃.

-

Drying: Dry under vacuum. Store under inert gas.

Protocol C: Catalytic Transfer Hydrogenation of Acetophenone

Objective: Reduction of acetophenone to 1-phenylethanol.

Reagents:

-

Substrate: Acetophenone (1.0 mmol)

-

Catalyst: Ru-Complex (0.005 mmol, 0.5 mol%)

-

Base: KOH or t-BuOK (0.1 mmol, 10 mol%)

-

Solvent/Reductant: 2-Propanol (5 mL, degassed)

Procedure:

-

Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the Catalyst and Base.

-

Activation: Vacuum/purge with Nitrogen (3 cycles). Add 2-Propanol. Stir for 5 mins at 80°C to generate the active hydride species (often indicated by a color change).

-

Initiation: Add Acetophenone (liquid) via syringe against a counter-flow of Nitrogen.

-

Reaction: Stir at reflux (82°C) for the designated time (typically 1–4 hours).

-

Sampling: Take 50 µL aliquots, dilute in CDCl₃ or MeOH for GC/NMR analysis.

-

Quench: Cool to room temperature. Filter through a short pad of silica to remove the metal. Evaporate solvent.

-

Analysis: Determine conversion by ¹H NMR (integration of CH–OH signal vs C=O signal).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the pyrazole N-H proton.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by O₂. | Ensure rigorous degassing of 2-propanol. Use Schlenk techniques. |

| Induction Period | Slow formation of Ru-Hydride. | Pre-heat the catalyst + base in iPrOH for 10 mins before adding substrate. |

| Ligand Insolubility | Ligand too rigid/polar. | Add solubilizing groups (e.g., t-Butyl) to the amine partner during Schiff base synthesis. |

| Side Reactions | Aldol condensation of ketone. | Reduce Base concentration (try 2 mol% instead of 10%). |

References

-

Synthesis of this compound

-

Ruthenium Pincer Catalysis (General Mechanism)

-

Transfer Hydrogenation Protocols

-

Schiff Base Copper Complexes (Oxidation)

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. op.niscair.res.in [op.niscair.res.in]

Troubleshooting & Optimization

Solving solubility issues of pyrazole-4-carbaldehyde in methanol or DMSO

[1][2]

Case ID: PYZ-4-ALD-SOL-001 Subject: Troubleshooting solubility and stability of Pyrazole-4-carbaldehyde (CAS: 35344-95-7) in Methanol and DMSO. Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

Pyrazole-4-carbaldehyde is a deceptive molecule.[1][2][3] While its small structure (

-

"False Insolubility" in DMSO: Often caused by inorganic salt contamination from the synthesis (Vilsmeier-Haack) rather than the compound itself.[2][3]

-

Instability in Methanol: The aldehyde moiety is highly reactive in protic solvents, leading to hemiacetal formation that users mistake for solubility issues or degradation.[3]

This guide provides the mechanistic root causes and validated protocols to resolve these issues.

Part 1: The "Methanol Trap" (Chemical Instability)

User Complaint: "The compound dissolves in methanol, but the NMR looks messy/degraded after a few hours," or "I see a new precipitate forming over time."

The Root Cause: Hemiacetal Formation

You are likely not observing a solubility issue, but a chemical reaction .[2][3] Pyrazole-4-carbaldehyde contains an electrophilic aldehyde group.[1][2][3] Methanol is a nucleophilic solvent.[2][3] In the presence of even trace acidity (common in aged samples), the following equilibrium occurs:

3This reaction is reversible but complicates analysis and storage.[3] The hemiacetal has different solubility properties and can precipitate or "oil out" depending on concentration.[3]

Troubleshooting Protocol: Solvent Switching

Do not store Pyrazole-4-carbaldehyde in methanol.

| Application | Recommended Solvent | Why? |

| Storage / Stock Solutions | DMSO (Anhydrous) | Chemically inert to aldehydes; breaks intermolecular H-bonds.[1][2][3] |

| NMR Analysis | DMSO-d6 or Acetonitrile-d3 | Avoids acetal peaks (typically ~3.3 ppm and ~9-10 ppm interference).[1][2][3] |

| Reactions | Ethanol (if necessary) | Ethanol forms acetals slower than methanol due to steric bulk, but is still risky for long durations.[3] |

Part 2: The "DMSO Wall" (Inorganic Contamination)[3]

User Complaint: "My sample is a solid powder, but it won't dissolve in DMSO even with sonication. It stays as a cloudy suspension."[1]

The Root Cause: The Vilsmeier-Haack Artifact

Pyrazole-4-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction (POCl

If the final isolation was done by precipitation without a rigorous organic extraction, your "sample" likely contains 10–40% inorganic salts (Sodium Phosphate/NaCl).[3]

Validated Protocol: The "Salt-Split" Purification

If your sample is insoluble in DMSO, you must purify it.[1][2] Do not heat it excessively, as pyrazoles can polymerize.[2][3]

-

Dissolution (Organic Phase): Suspend the crude solid in Ethyl Acetate (EtOAc) or DCM (Dichloromethane) .[3] The pyrazole will dissolve; the salts will not.

-

Tip: Add 5% Methanol to the DCM to improve solubility of the polar pyrazole if needed.

-

-

Filtration: Filter the suspension through a sintered glass funnel or Celite pad.[2][3]

-

Evaporation: Concentrate the filtrate under reduced pressure to obtain the pure solid.

-

Verification: Test the new solid in DMSO; it should dissolve instantly.

Part 3: Advanced Solubilization (pH Manipulation)

User Complaint: "I need to get this into an aqueous buffer for a biological assay, but it crashes out."

The Mechanism: Amphoteric Nature

Pyrazoles are amphoteric.[2][3] The neutral molecule has high crystal lattice energy due to intermolecular Hydrogen bonding (NH

-

pKa 1 (Basic): ~2.5 (Protonation of pyridine-like Nitrogen).[1][2][3]

-

pKa 2 (Acidic): ~14 (Deprotonation of pyrrole-like NH).[1][2][3]

Protocol: pH-Dependent Dissolution

To maximize aqueous/buffer solubility, you must move away from neutral pH.[1][2][3]

-

Acidic Shift (Preferred): Dissolve in 0.1 M HCl. The protonated cation (

) is highly water-soluble.[1][2][3] -

Basic Shift: Dissolve in 0.1 M NaOH. The anion (

) is soluble but less stable (aldehydes degrade in strong base via Cannizzaro reaction).[3]

Recommendation: For biological assays, dissolve in 100% DMSO first (make a 100mM stock), then dilute into the buffer.[3] Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[2][3]

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision process for solving solubility issues based on visual observation.

Figure 1: Decision tree for diagnosing solubility failures. Blue nodes indicate decision points; Yellow nodes indicate root cause diagnoses.

Part 5: Summary of Physicochemical Properties

| Parameter | Value | Implications for Solubility |

| Molecular Weight | 96.09 g/mol | Small size suggests good solubility, barring lattice effects.[1][2][3] |

| H-Bond Donors | 1 (NH) | Causes dimerization in non-polar solvents.[1][2][3] |

| H-Bond Acceptors | 2 (N, C=O) | Excellent solubility in DMSO (H-bond disruptor).[1][2][3] |

| pKa (Conjugate Acid) | ~2.5 | Soluble in dilute acids (HCl).[3] |

| Melting Point | 80–85 °C | Moderate lattice energy.[2][3] Heat (<50°C) is effective.[3] |

References

-

PubChem. (2025).[2][3] 1H-Pyrazole-4-carbaldehyde | C4H4N2O.[1][2][3][10] National Library of Medicine.[2] [Link][3]

-

ACS Omega. (2018).[2][3] A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. American Chemical Society.[2] [Link]

-

MDPI. (2024).[2][3] Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack. Molecules. [Link]

Sources

- 1. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]

- 2. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- (CAS 25711-30-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

- 7. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [chemicalbook.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

Technical Support Center: Optimizing Recrystallization of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the purification of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this compound. Here, we move beyond generic protocols to address the specific challenges you may encounter, grounded in the physicochemical properties of this heterocyclic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect solvent for recrystallization should exhibit a strong temperature-dependent solubility profile for your compound.[1][2] This means this compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This differential solubility is the cornerstone of effective recrystallization, allowing for the dissolution of the compound and impurities at high temperatures and the selective crystallization of the desired product upon cooling, leaving impurities behind in the "mother liquor".[3]

Other key solvent properties include:

-

Inertness: The solvent must not react with the compound.[4][5]

-